molecular formula C13H15NO5 B4056002 2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid

2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid

Cat. No.: B4056002
M. Wt: 265.26 g/mol
InChI Key: BFXAOFUBLOCORQ-UHFFFAOYSA-N
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Description

2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid typically involves multi-step organic reactions. One common method is the condensation reaction between 4-carboxy-3-methylbutanoic acid and 2-aminobenzoic acid under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amines.

Scientific Research Applications

2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoic acid: Shares the benzoic acid structure but lacks the additional carboxy-3-methylbutanoyl group.

    4-carboxy-3-methylbutanoic acid: Contains the carboxy-3-methylbutanoyl group but lacks the benzoic acid moiety.

Uniqueness

2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid is unique due to the presence of both carboxylic acid and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.

Properties

IUPAC Name

2-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(7-12(16)17)6-11(15)14-10-5-3-2-4-9(10)13(18)19/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXAOFUBLOCORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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